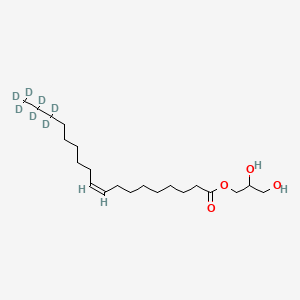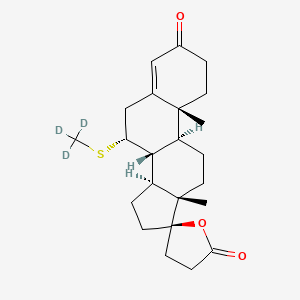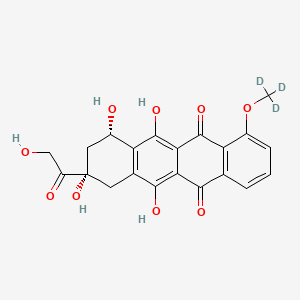![molecular formula C43H65N11O13S2 B12413330 [Glu4]-Oxytocin](/img/structure/B12413330.png)
[Glu4]-Oxytocin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Glu4]-Oxytocin is a synthetic analog of the naturally occurring hormone oxytocin. It is characterized by the substitution of the fourth amino acid in the oxytocin sequence with glutamic acid. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [Glu4]-Oxytocin involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. The specific substitution of the fourth amino acid with glutamic acid is achieved through the use of protected glutamic acid derivatives. The peptide chain is then cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
Análisis De Reacciones Químicas
Types of Reactions: [Glu4]-Oxytocin undergoes various chemical reactions, including:
Oxidation: The disulfide bond between cysteine residues can be oxidized, affecting the compound’s stability and activity.
Reduction: Reduction of the disulfide bond can lead to the formation of linear peptides.
Substitution: The glutamic acid residue can participate in substitution reactions, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles under controlled pH and temperature.
Major Products:
Oxidation: Oxidized this compound with altered disulfide bonds.
Reduction: Linear this compound.
Substitution: Modified this compound with different side chains.
Aplicaciones Científicas De Investigación
[Glu4]-Oxytocin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and receptor binding.
Medicine: Explored for potential therapeutic uses, including labor induction and social behavior modulation.
Industry: Utilized in the development of peptide-based drugs and biotechnological applications.
Mecanismo De Acción
[Glu4]-Oxytocin exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors. The binding triggers a cascade of intracellular events, including the activation of phospholipase C and the release of intracellular calcium. This leads to various physiological responses, such as uterine contractions and social bonding behaviors.
Comparación Con Compuestos Similares
Oxytocin: The natural hormone with a similar sequence but without the glutamic acid substitution.
Carbetocin: A synthetic analog with a longer half-life used in obstetrics.
Desmopressin: A synthetic peptide with antidiuretic properties.
Uniqueness: [Glu4]-Oxytocin is unique due to the specific substitution of the fourth amino acid with glutamic acid, which imparts distinct biochemical and pharmacological properties. This modification can enhance receptor binding affinity and stability, making it a valuable tool in research and therapeutic applications.
Propiedades
Fórmula molecular |
C43H65N11O13S2 |
|---|---|
Peso molecular |
1008.2 g/mol |
Nombre IUPAC |
3-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-4-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-10-yl]propanoic acid |
InChI |
InChI=1S/C43H65N11O13S2/c1-5-22(4)35-42(66)48-26(12-13-34(58)59)38(62)50-29(17-32(45)56)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-33(46)57/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)/t22-,25-,26-,27-,28-,29-,30-,31-,35-/m0/s1 |
Clave InChI |
ANHHFWYHJRAVNA-DSZYJQQASA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)O |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


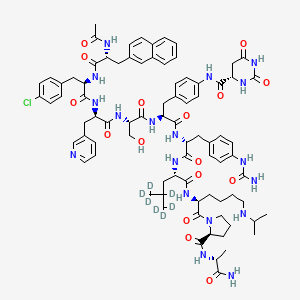

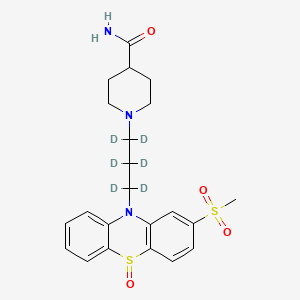

![(2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12413266.png)
